S-[4-[2-[4-(2-Phenylethynyl)phenyl]ethynyl]phenyl] thioacetate is a complex organic compound characterized by its intricate molecular structure, which includes multiple phenyl groups connected by ethynyl linkages. This compound, cataloged under CAS Number 356590-07-3, has a molecular formula of C24H16OS and belongs to the class of thiol-terminated oligo(phenyleneethynylene) derivatives. Its unique structure leads to significant electronic and optical properties due to the extended π-conjugation along its backbone, making it an attractive candidate for applications in molecular electronics, sensors, and optoelectronic devices.
In biological contexts, S-[4-[2-[4-(2-Phenylethynyl)phenyl]ethynyl]phenyl] thioacetate has potential applications in:
The synthesis of S-[4-[2-[4-(2-Phenylethynyl)phenyl]ethynyl]phenyl] thioacetate typically involves multi-step procedures utilizing Sonogashira coupling reactions. Although specific synthetic pathways for this exact molecule are not extensively documented, similar compounds are synthesized through palladium-catalyzed reactions that construct the conjugated backbone followed by deprotection of the thioacetate group to yield the desired thiol functionality .
The applications of S-[4-[2-[4-(2-Phenylethynyl)phenyl]ethynyl]phenyl] thioacetate include:
Several compounds share structural similarities with S-[4-[2-[4-(2-Phenylethynyl)phenyl]ethynyl]phenyl] thioacetate. Here are some notable examples:
Compound Name | Structure | Unique Features |
---|---|---|
S,S'-[1,4-Phenylenebis(2,1-ethynediyl-4,1-phenylene)]bis(thioacetate) | Structure | Contains a bis-thioacetate moiety enhancing stability. |
4'-Bromo-4-mercaptobiphenyl | Structure | Features bromine substitution affecting reactivity. |
2,4-Difluororesorcinol | Structure | Fluorine atoms influence electronic properties. |
2-Naphthalenethiol | Structure | Simpler structure but shows similar thiol reactivity. |
2-Amino-4-(trifluoromethyl)benzenethiol hydrochloride | Structure | Contains amino and trifluoromethyl groups affecting solubility and interaction. |
Uniqueness: The distinctiveness of S-[4-[2-[4-(2-Phenylethynyl)phenyl]ethynyl]phenyl] thioacetate lies in its complex structure with multiple phenylene units linked by ethynylene bridges. This configuration not only enhances its electronic properties but also provides versatility in